5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is a compound that is known from patents and scientific literature . It is related to a class of compounds that are potent inhibitors of blood clotting factor Xa . This compound is also known from its polymorphic forms .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction . The X-ray crystal structure of a related compound in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been described. For example, the protodeboronation of pinacol boronic esters was reported, which is a valuable transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the HOMO–LUMO energy gap and hyperpolarizability of related compounds were calculated and compared with experimental values .Scientific Research Applications
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives are known for their wide array of bioactivities, making them valuable in medicinal chemistry. They exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Notable drugs in the market, such as Cefoxitin, Cephalothin, and Raltitrexed, are thiophene derivatives. These compounds' versatility indicates potential applications for 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide in developing new therapeutic agents (Xuan, 2020).
Heterocyclic Moieties in Aryl Sulfonamide Compounds
Aryl sulfonamides containing heterocyclic moieties like thiophene exhibit significant antibacterial properties. This suggests that this compound could potentially serve as a basis for antibacterial agents, leveraging the structural benefits of both the thiophene ring and the sulfonamide group for pharmacological applications (Rathore et al., 2021).
Environmental and Industrial Applications
Beyond pharmacological uses, thiophene derivatives find applications in various fields such as organic materials, agrochemicals, flavors, and dyes. Their electronic properties are utilized in organic synthesis and material science, suggesting potential research and industrial applications for this compound in these areas as well (Xuan, 2020).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with its target, FXa, through the neutral ligand chlorothiophene in the S1 subsite . This interaction allows for high affinity binding to FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .
Result of Action
The result of the compound’s action is the inhibition of FXa, which leads to a decrease in the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
It is known that the compound is currently under clinical development for the prevention and treatment of thromboembolic diseases , suggesting that it has been found to be stable and effective under a variety of conditions.
Safety and Hazards
Properties
IUPAC Name |
5-chloro-N-(2-methylsulfonylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S2/c1-19(16,17)10-5-3-2-4-8(10)14-12(15)9-6-7-11(13)18-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKYZQCOFOIKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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